
Xeniafaraunol A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xeniafaraunol A is a potent inhibitor of the transient receptor potential melastatin 7 (TRPM7) channel. This compound is a member of the Xenia diterpenoids, which are known for their structural complexity and diverse biological activities.
Méthodes De Préparation
The synthesis of Xeniafaraunol A involves several key steps. The first asymmetric total synthesis of this compound was reported by researchers at the University of Innsbruck. The synthesis begins with a diastereoselective conjugate addition/trapping sequence, followed by an intramolecular alkylation to form the nine-membered ring. A β-keto sulfone motif is used to enable efficient ring-closure, and subsequent radical desulfonylation is performed. The sequence is conducted with a trimethylsilylethyl ester, allowing for a fluoride-mediated decarboxylation without detectable isomerization .
Analyse Des Réactions Chimiques
Xeniafaraunol A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include β-keto sulfone, trimethylsilylethyl ester, and fluoride. The major products formed from these reactions include the nine-membered ring structure and the trans-fused oxabicyclo [7.4.0]tridecane ring system .
Applications De Recherche Scientifique
Xeniafaraunol A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is a potent inhibitor of the TRPM7 channel, which plays a crucial role in various biological processes, including neural signaling and the perception of sensations such as heat, taste, and pain. Due to its inhibitory effects on TRPM7, this compound is being studied for its potential use in treating conditions related to these processes .
Mécanisme D'action
Xeniafaraunol A exerts its effects by inhibiting the transient receptor potential melastatin 7 (TRPM7) channel. This inhibition affects various biological processes, including neural signaling and the perception of sensations. The molecular targets and pathways involved in this mechanism include the TRPM7 channel and its associated signaling pathways .
Comparaison Avec Des Composés Similaires
Xeniafaraunol A is unique among similar compounds due to its potent inhibitory effects on the TRPM7 channel. Similar compounds include waixenicin A, 9-deacetoxy-14,15-deepoxyxeniculin, and isoxeniolide A. These compounds also belong to the Xenia diterpenoids family and share structural similarities with this compound. this compound stands out due to its specific inhibitory effects on TRPM7 .
Propriétés
Formule moléculaire |
C20H28O2 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(1S,2R,4aS,7E,11aR)-1-hydroxy-7-methyl-11-methylidene-2-(2-methylprop-1-enyl)-1,2,4a,5,6,9,10,11a-octahydrobenzo[9]annulene-4-carbaldehyde |
InChI |
InChI=1S/C20H28O2/c1-13(2)10-16-11-17(12-21)18-9-8-14(3)6-5-7-15(4)19(18)20(16)22/h6,10-12,16,18-20,22H,4-5,7-9H2,1-3H3/b14-6+/t16-,18-,19+,20+/m1/s1 |
Clé InChI |
WGIBCPUMAZHVMA-WZSRSYCDSA-N |
SMILES isomérique |
C/C/1=C\CCC(=C)[C@H]2[C@H](CC1)C(=C[C@H]([C@@H]2O)C=C(C)C)C=O |
SMILES canonique |
CC1=CCCC(=C)C2C(CC1)C(=CC(C2O)C=C(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


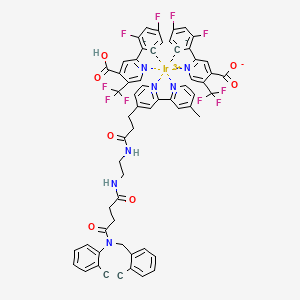
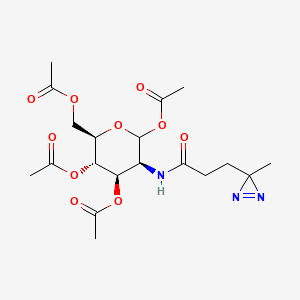
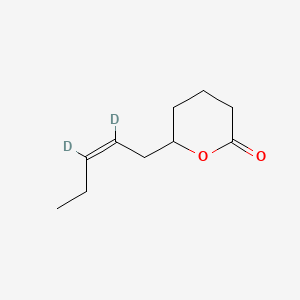
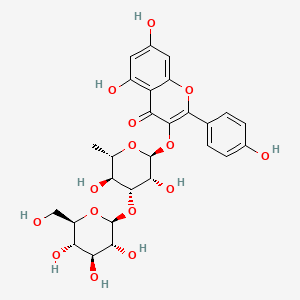
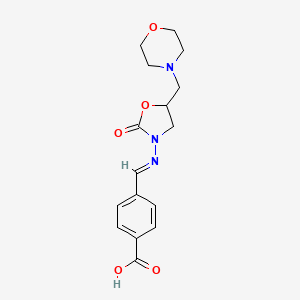
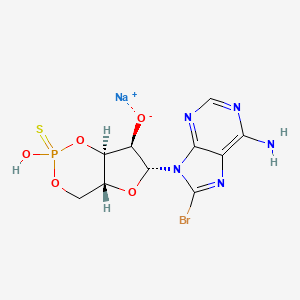
![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
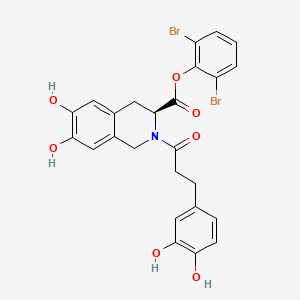
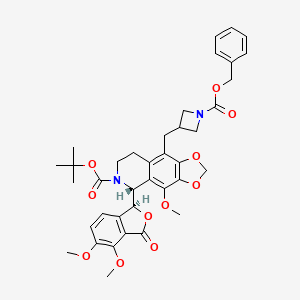
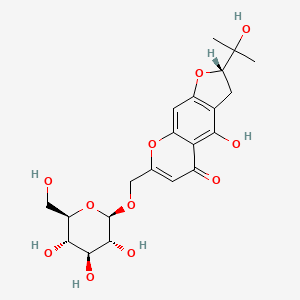
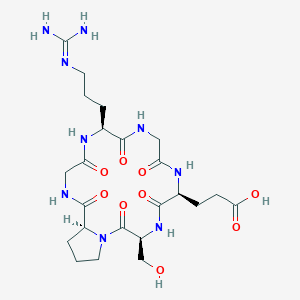
![(2S)-N-[(2S)-3-(4-fluorophenyl)-1-(naphthalen-1-ylmethylamino)-1-oxopropan-2-yl]-N'-[(2-methylpropan-2-yl)oxy]-2-(3-phenylpropanoylamino)butanediamide](/img/structure/B12385057.png)
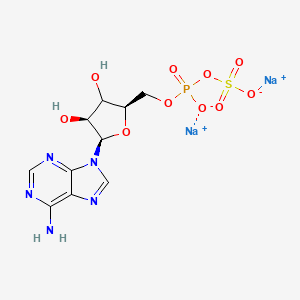
![2-amino-1-[6-[2-amino-5-(3-methylpyridin-4-yl)-1H-imidazol-4-yl]-2,3-dihydro-1,4-benzoxazin-4-yl]-2-methylpropan-1-one](/img/structure/B12385066.png)
